N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide
Description
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a synthetic small molecule featuring a tetrahydroquinolinone core substituted with a methyl group at the 1-position and a thiophene-2-yl acetamide moiety at the 6-position.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-18-14-6-5-12(9-11(14)4-7-16(18)20)17-15(19)10-13-3-2-8-21-13/h2-3,5-6,8-9H,4,7,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZKYWQSFQKDPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 286.35 g/mol
- CAS Number : 922054-04-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Tetrahydroquinoline : Utilizing precursors such as isatins and appropriate aldehydes or ketones under acidic or basic conditions.
- Acetamide Formation : The introduction of the thiophenyl group through acylation reactions with thiophenol derivatives.
Antimicrobial Activity
Studies have shown that this compound exhibits notable antimicrobial properties against various pathogens. For instance:
- In vitro studies demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL .
Anticancer Properties
The compound has been evaluated for its anticancer activity against several cancer cell lines:
These results indicate that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
- Interaction with DNA : Potential intercalation or binding to DNA, disrupting replication processes.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Anticancer Activity : A study involving HepG2 cells reported that treatment with the compound resulted in increased levels of p53 protein, suggesting activation of tumor suppressor pathways .
- Antimicrobial Testing : In a randomized controlled trial assessing antimicrobial efficacy, the compound was found to be effective against both Gram-positive and Gram-negative bacteria, supporting its potential use as a broad-spectrum antimicrobial agent .
Comparison with Similar Compounds
Structural Modifications in Tetrahydroquinolinone Derivatives
Compounds sharing the tetrahydroquinolinone scaffold but differing in substituents include:
Key Observations :
- Substituent Effects : The target compound’s 1-methyl group contrasts with bulkier substitutions (e.g., piperidinyl, pyrrolidinyl) in analogs like 28 and 27. Smaller alkyl groups may enhance metabolic stability but reduce solubility compared to polar amine-containing derivatives .
- Chirality: Compound 35 demonstrates the impact of stereochemistry on physicochemical properties.
- Aryl vs. Heteroaryl Acetamide : Replacing the thiophene moiety with a 3-methylphenyl group (Compound F740-0049) may alter lipophilicity and π-π stacking interactions .
Thiophene-Containing Acetamide Derivatives
Compounds with thiophene-acetamide motifs but divergent cores include:
Key Observations :
- Thermal Stability: Compound 9’s high melting point (186–187°C) suggests strong crystallinity, possibly due to its thiazolidinone-thioxoacetamide core and chlorobenzylidene substitution .
Q & A
Q. What are the key synthetic pathways for synthesizing N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Formation of the tetrahydroquinolinone core through cyclization of substituted anilines with ketones or aldehydes under acidic conditions .
- Step 2 : Introduction of the thiophene-acetamide moiety via nucleophilic acyl substitution or coupling reactions (e.g., using chloroacetyl chloride and thiophene derivatives) .
- Step 3 : Purification via column chromatography or recrystallization in solvents like methanol/dichloromethane .
- Critical Conditions :
- Temperature : Reactions often require cooling (0°C) for HCl-mediated salt formation .
- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates .
- Yield Optimization : Substituents on the tetrahydroquinoline ring significantly affect yields. For example, bulky groups (e.g., 1-methylpyrrolidin-2-yl ethyl) reduce yields to 6%, while simpler alkyl chains (e.g., dimethylaminoethyl) achieve ~70% .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the tetrahydroquinoline and thiophene moieties. Aromatic protons in the thiophene ring appear as distinct doublets (δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities; analogous compounds show planar quinoline cores and non-coplanar thiophene rings .
- HPLC-PDA : Assesses purity (>95% required for biological assays) .
Q. What initial biological screening approaches are recommended to evaluate its activity?
- Methodology :
- In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include reference inhibitors (e.g., erlotinib for EGFR) and solvent-only controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Core Modifications : Vary substituents on the tetrahydroquinoline (e.g., methyl vs. ethyl at position 1) to assess steric effects .
- Thiophene Substitutions : Replace thiophene with furan or pyridine to evaluate electronic effects on binding .
- Data-Driven Design : Use clustering analysis of IC₅₀ values from analogs (e.g., compound 28: IC₅₀ = 12 µM vs. compound 31: IC₅₀ = 8 µM) to prioritize modifications .
Q. What computational strategies can predict binding modes with target enzymes?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets accommodating thiophene) .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-enzyme complexes (e.g., RMSD < 2 Å indicates stable binding) .
- Free Energy Calculations : MM-GBSA estimates ∆G binding to rank derivatives .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology :
- Replicate Experiments : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) .
- Purity Verification : Re-analyze compounds via HPLC to rule out degradation products .
- Meta-Analysis : Compare data from structurally similar compounds (e.g., tetrahydroquinoline derivatives with varying R-groups) to identify trends .
Q. What strategies improve synthetic yield and scalability for this compound?
- Methodology :
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 1h while maintaining yields (e.g., 75% vs. 68% conventional) .
- Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to minimize byproducts .
- Table: Yield Optimization via Solvent Screening
| Solvent | Temperature | Yield (%) |
|---|---|---|
| DMF | 80°C | 68 |
| THF | 60°C | 52 |
| CH₃CN | 70°C | 45 |
| Data adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
